molecular formula C14H12F3NO2 B1403275 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol CAS No. 1380429-90-2

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol

Cat. No.: B1403275
CAS No.: 1380429-90-2
M. Wt: 283.24 g/mol
InChI Key: MALXPMGBXKMFDH-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the introduction of TFMP groups within the structures of other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Ethanol-Hydrogen Co-production in Anaerobic Acidogenesis

Ethanol-type fermentation (ETF) is a critical process in the anaerobic biological treatment, with the Ethanoligenens genus displaying unique characteristics conducive to ethanol-H2 co-production, facilitating subsequent methanogenesis. Studies employing multi-omics approaches have shed light on the molecular mechanisms of metabolic regulation in ethanol-H2 co-producing bacteria. It's revealed that highly expressed [FeFe]-H2ases and ferredoxins, particularly under low pH conditions, drive hydrogen production. Furthermore, the autoaggregation of Ethanoligenen aids in mitigating rapid pH drops, thus enhancing hydrogen production. This offers a novel approach to addressing pH imbalances and improving bioenergy recovery in anaerobic biotechnology (Li et al., 2020).

Microsomal Ethanol-Oxidizing System (MEOS)

The microsomal ethanol-oxidizing system (MEOS) is integral to various metabolic processes such as gluconeogenesis from ketones, fatty acid metabolism, and detoxification of xenobiotics, including ethanol. Post chronic ethanol consumption, MEOS activity increases, leading to the proliferation of the endoplasmic reticulum. This induction is pivotal for the metabolism of drugs and toxic metabolites, explaining the enhanced susceptibility of alcoholics to certain industrial solvents. Moreover, MEOS plays a role in the generation of free radicals and acetaldehyde, contributing to oxidative stress and protein function alterations, which are critical in understanding the metabolic implications of ethanol (Lieber, 1999).

Ethanol Oxidation and Alcohol P-450 Oxygenase

The isolation and characterization of ethanol-inducible rabbit liver microsomal cytochrome P-450, known as P-450ALC, have underscored its role in ethanol oxidation. Referred to as "alcohol P-450 oxygenase," P-450ALC catalyzes various metabolic transformations, notably the oxidation of alcohols, nitrosamines, and acetaminophen activation to toxic metabolites. The enzyme's induction mechanisms are diverse, and its presence is linked to increased metabolism of various xenobiotics after chronic ethanol exposure, offering insights into the biochemical intricacies of ethanol metabolism and its broader implications (Koop & Coon, 1986).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXPMGBXKMFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the solution of 2-(trifluoromethyl)-6-(4-vinylphenoxy)pyridine (2.4 g, 9.05 mmol) in dry THF (25 mL), was added 9-BBN (30 ml, 15.00 mmol) at 0° C. The mixture was stirred at room temperature overnight, and quenched with water (2 mL), followed by aq. NaOH (12 mL, 36.0 mmol), and 30% H2O2 (12 mL). The reaction mixture was heated at 50° C. for 1 h. Then THF was removed under reduced pressure, and the residue was diluted with EA. The organic layer was washed with water and brine, dried over anhydrous Na2SO4 and concentrated and purified by flash chromatography to afford the title compound (3.68 g, 8.44 mmol, 93% yield) as a white oil. LCMS: rt=3.00 min, [M+H+]=284
Name
2-(trifluoromethyl)-6-(4-vinylphenoxy)pyridine
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 4-(2-hydroxyethyl)phenol and 2-chloro-6-(trifluoromethyl)pyridine, LC-MS (ESI): m/z 284 [M+H]+; 3.00 min (ret time).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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